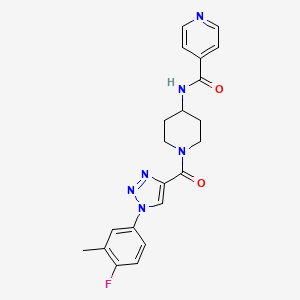

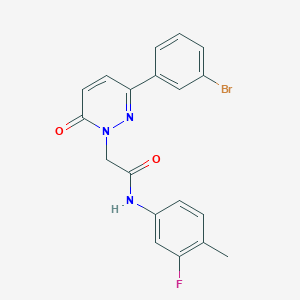

![molecular formula C17H16FN5O4 B2916105 2-[[2-[1-(4-氟苯基)-4-氧代吡唑并[3,4-d]嘧啶-5-基]乙酰]氨基]乙酸乙酯 CAS No. 852450-70-5](/img/structure/B2916105.png)

2-[[2-[1-(4-氟苯基)-4-氧代吡唑并[3,4-d]嘧啶-5-基]乙酰]氨基]乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a chemical substance that has been mentioned in various scientific literature . It has been used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines for possible use as antimalarial treatments .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The solid formed during the synthesis process was filtered, washed with aqueous ethanol, and recrystallized from ethanol .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. The IR spectrum of this compound shows peaks corresponding to NH2 stretching, CH aromatic stretching, and CH aliphatic stretching .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can participate in condensation reactions with diamines via C-C bond cleavage . More detailed information about the chemical reactions involving this compound can be found in the referenced scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point is greater than 300°C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .科学研究应用

抗癌和抗炎应用

已合成 2-[[2-[1-(4-氟苯基)-4-氧代吡唑并[3,4-d]嘧啶-5-基]乙酰]氨基]乙酸乙酯衍生物,并评估了它们的潜在抗癌和抗炎特性。在一项研究中,新型吡唑并嘧啶衍生物对结肠癌细胞系 HCT-116 和乳腺癌细胞系 MCF-7 等癌细胞系表现出显着的细胞毒活性,并且还表现出抗 5-脂氧合酶活性,这与炎症过程有关。这些化合物中的结构变化允许探索它们的构效关系,为新治疗剂的设计提供了宝贵的见解 (Rahmouni 等人,2016 年)。

杂环合成和生物活性

2-[[2-[1-(4-氟苯基)-4-氧代吡唑并[3,4-d]嘧啶-5-基]乙酰]氨基]乙酸乙酯也参与了各种杂环化合物的合成,这些化合物已显示出有希望的生物活性。例如,从该化合物合成的衍生物已针对一系列细菌和真菌进行了测试,在某些情况下显示出有效的杀菌特性。这些发现突出了这些衍生物在开发新的抗菌剂中的潜力 (Youssef 等人,2011 年)。

荧光分子的合成

此外,已探索了 2-[[2-[1-(4-氟苯基)-4-氧代吡唑并[3,4-d]嘧啶-5-基]乙酰]氨基]乙酸乙酯的某些衍生物在基于荧光的应用中的潜力。三氟甲基化吡唑并[1,5-a]嘧啶的合成被发现是一种新型荧光分子,突出了该化合物在分子成像和诊断领域的用途。这种荧光特性,尤其强于其甲基类似物,可用于各种生物医学应用,为开发新的诊断工具提供途径 (Wu 等人,2006 年)。

绿色化学应用

在可持续化学领域,2-[[2-[1-(4-氟苯基)-4-氧代吡唑并[3,4-d]嘧啶-5-基]乙酰]氨基]乙酸乙酯在绿色合成方法中发挥着作用。一项研究证明了使用该化合物无溶剂合成吡喃并[2,3-c]-吡唑和吡唑并[1,5-a]嘧啶,突出了杂环合成的一种环保方法。这种方法不仅简化了合成过程,而且还通过减少溶剂使用和潜在危险废物符合绿色化学的原则 (Al-Matar 等人,2010 年)。

未来方向

The future directions for the study and application of this compound could involve further exploration of its potential uses in medical and pharmaceutical research, given its demonstrated effects in preclinical studies . Additionally, its potential use as an antimalarial treatment could be further investigated .

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of cellular targets.

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the fluorophenyl and pyrazolo[3,4-d]pyrimidin groups may contribute to its binding affinity and specificity .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have shown significant inhibitory activity against various cell lines , suggesting that this compound may also have potent biological effects.

属性

IUPAC Name |

ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O4/c1-2-27-15(25)8-19-14(24)9-22-10-20-16-13(17(22)26)7-21-23(16)12-5-3-11(18)4-6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXZAHMRPSEVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

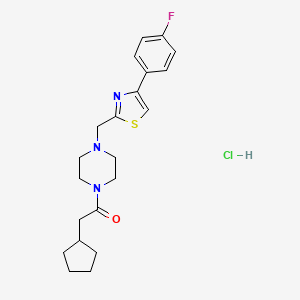

![2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2916022.png)

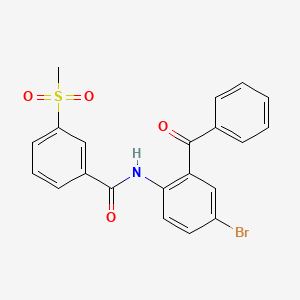

![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)

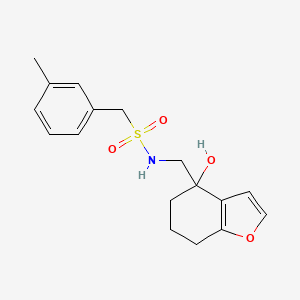

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2916032.png)

![methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2916038.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide](/img/structure/B2916039.png)

![3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2916041.png)